molecular formula C12H7Cl3O B6381835 2-Chloro-4-(2,4-dichlorophenyl)phenol, 95% CAS No. 358767-68-7

2-Chloro-4-(2,4-dichlorophenyl)phenol, 95%

Cat. No. B6381835
CAS RN: 358767-68-7
M. Wt: 273.5 g/mol
InChI Key: IPQDZKABLRZERH-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,4-dichlorophenyl)phenol, 95% is a chemical compound that is widely used in scientific research and laboratory experiments. It is a white crystalline solid that is insoluble in water, but soluble in organic solvents. This compound has a wide range of applications, from drug development to environmental studies. It can be synthesized using a variety of methods, including the use of sodium hypochlorite and hydrochloric acid.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,4-dichlorophenyl)phenol, 95% is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of proteins, lipids, and other cellular components. It is also thought to act by binding to certain receptors on the surface of cells and altering their behavior.
Biochemical and Physiological Effects
2-Chloro-4-(2,4-dichlorophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. It has also been shown to reduce inflammation and to possess antioxidant activity. In addition, it has been shown to alter the activity of certain enzymes and to affect the metabolism of lipids and carbohydrates.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(2,4-dichlorophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively stable and has a high purity. It is also easy to synthesize and can be stored for long periods of time without degradation. However, it is also important to consider the potential risks associated with its use. It is toxic and can be irritating to the skin and eyes. In addition, it can be explosive when exposed to heat or flame.

Future Directions

There are several potential future directions for research involving 2-Chloro-4-(2,4-dichlorophenyl)phenol, 95%. One potential direction is to further investigate the biochemical and physiological effects of this compound. This could include studies on its effects on the metabolism of lipids and carbohydrates, as well as its ability to modulate the activity of certain enzymes. Another potential direction is to investigate the potential applications of this compound in drug development and environmental studies. Finally, further research could be conducted on the synthesis methods of this compound, as well as its potential toxicity and other safety issues.

Synthesis Methods

2-Chloro-4-(2,4-dichlorophenyl)phenol, 95% can be synthesized using several methods. The most common method is the reaction of sodium hypochlorite and hydrochloric acid. This reaction is conducted in an aqueous medium at a temperature of 70°C. The reaction produces a white crystalline solid with a purity of 95%. Other methods of synthesis include the reaction of 2,4-dichlorophenol and sodium hypochlorite, and the reaction of 2,4-dichlorophenol and chlorine gas.

Scientific Research Applications

2-Chloro-4-(2,4-dichlorophenyl)phenol, 95% has a variety of applications in scientific research. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in the synthesis of polymers and other materials. In addition, it is used in the study of environmental pollutants, as well as in the detection of toxins and other hazardous compounds.

properties

IUPAC Name

2-chloro-4-(2,4-dichlorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3O/c13-8-2-3-9(10(14)6-8)7-1-4-12(16)11(15)5-7/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQDZKABLRZERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686095
Record name 2',3,4'-Trichloro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(2,4-dichlorophenyl)phenol

CAS RN

358767-68-7
Record name 2',3,4'-Trichloro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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